Methyl 2-m-tolylpropanoate
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Overview
Description
Methyl 2-m-tolylpropanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of methanol and 2-m-tolylpropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a methyl group attached to the oxygen atom of the ester functional group, which is further connected to a 2-m-tolylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-m-tolylpropanoate can be synthesized through the esterification of 2-m-tolylpropanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-m-tolylpropanoic acid+methanolacid catalystMethyl 2-m-tolylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-m-tolylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-m-tolylpropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Major Products Formed
Hydrolysis: 2-m-tolylpropanoic acid and methanol.
Reduction: 2-m-tolylpropanol.
Substitution: Depending on the nucleophile, products can include amides, thioesters, etc.
Scientific Research Applications
Methyl 2-m-tolylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of methyl 2-m-tolylpropanoate largely depends on its interaction with biological targets. As an ester, it can undergo hydrolysis in the body to release 2-m-tolylpropanoic acid, which may interact with specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate certain biochemical pathways through its metabolites.
Comparison with Similar Compounds
Methyl 2-m-tolylpropanoate can be compared with other esters, such as methyl benzoate and methyl salicylate. While all these compounds share the ester functional group, their unique aromatic moieties confer different properties and applications:
Methyl benzoate: Known for its pleasant floral aroma and used in perfumes and flavorings.
Methyl salicylate: Commonly used as a topical analgesic and in liniments for its anti-inflammatory properties.
This compound stands out due to its specific aromatic structure, which imparts a distinct scent and potential biological activity.
Conclusion
This compound is a versatile compound with applications in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it an interesting subject for scientific research and industrial applications.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 2-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-10(7-8)9(2)11(12)13-3/h4-7,9H,1-3H3 |
InChI Key |
CPVPAIYARARPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)OC |
Origin of Product |
United States |
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